4-Amino-2-chloro-5-(2,3-dichlorophenyl)pyrimidine
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Overview
Description
It is a chemical compound with the molecular formula C16H18O8 and a molecular weight of 338.31 g/mol . This compound is commonly used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-β-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glucosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of 4-Methylumbelliferyl-β-D-glucopyranoside may involve large-scale glycosylation reactions using automated reactors to ensure consistency and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase enzymes to release 4-methylumbelliferone and glucose.
Oxidation: It can undergo oxidation reactions under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the glucopyranoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucosidase in aqueous buffer solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Substitution: Various nucleophiles in the presence of catalysts like Lewis acids.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and glucose.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Substituted derivatives of 4-methylumbelliferyl-β-D-glucopyranoside.
Scientific Research Applications
4-Methylumbelliferyl-β-D-glucopyranoside is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: Used as a substrate in enzyme assays to measure β-glucosidase activity by detecting the fluorescence of 4-methylumbelliferone.
Medical Research: Utilized in studies related to lysosomal storage disorders and other metabolic diseases.
Industrial Applications: Employed in the development of diagnostic kits and biosensors for detecting enzyme activity
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-β-D-glucopyranoside involves its hydrolysis by β-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, making it a valuable tool for monitoring enzyme activity and studying enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl-β-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-mannopyranoside
- 4-Methylumbelliferyl-β-D-xylopyranoside
Uniqueness
4-Methylumbelliferyl-β-D-glucopyranoside is unique due to its specific substrate specificity for β-glucosidase enzymes. Its strong fluorescent properties upon hydrolysis make it particularly useful in biochemical assays compared to other similar compounds .
Properties
Molecular Formula |
C10H6Cl3N3 |
---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-7-3-1-2-5(8(7)12)6-4-15-10(13)16-9(6)14/h1-4H,(H2,14,15,16) |
InChI Key |
BFSVDYUJHGKXKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2N)Cl |
Origin of Product |
United States |
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